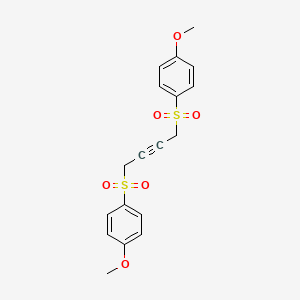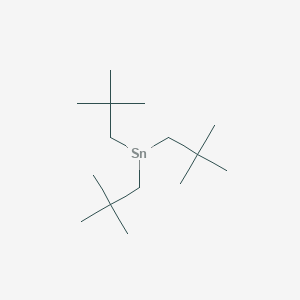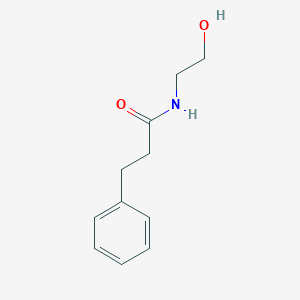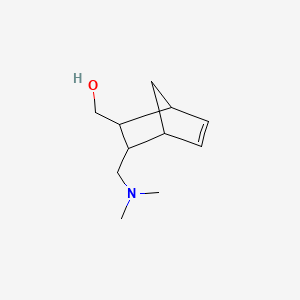
(3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((Dimethylamino)methyl)bicyclo(221)hept-5-en-2-yl)methanol is an organic compound that features a bicyclic structure with a dimethylamino group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common approach might involve the following steps:
Formation of the Bicyclic Core: The bicyclo(2.2.1)heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution or reductive amination.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
(3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could yield an alcohol or amine derivative.
科学研究应用
Chemistry
In chemistry, (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including as analgesics or anti-inflammatory agents.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.
相似化合物的比较
Similar Compounds
- (3-(Aminomethyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol
- (3-(Dimethylamino)methyl)bicyclo(2.2.1)heptane
Uniqueness
The presence of both the dimethylamino group and the hydroxyl group in (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol may confer unique chemical properties, such as increased solubility or specific reactivity patterns, distinguishing it from similar compounds.
属性
CAS 编号 |
56711-26-3 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC 名称 |
[3-[(dimethylamino)methyl]-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C11H19NO/c1-12(2)6-10-8-3-4-9(5-8)11(10)7-13/h3-4,8-11,13H,5-7H2,1-2H3 |
InChI 键 |
DIQDXPBIFAYNCC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1C2CC(C1CO)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-](/img/structure/B14641145.png)
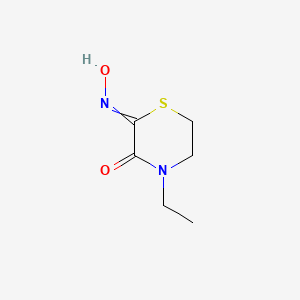
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)
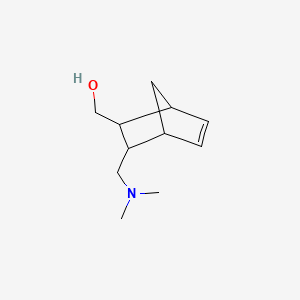
![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)
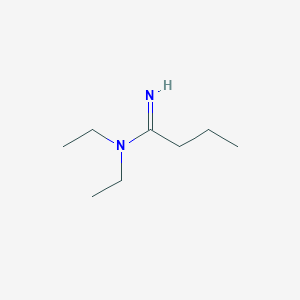
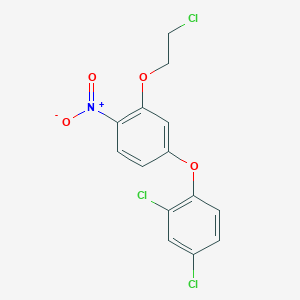
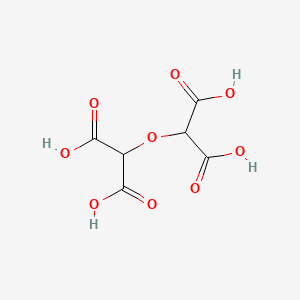
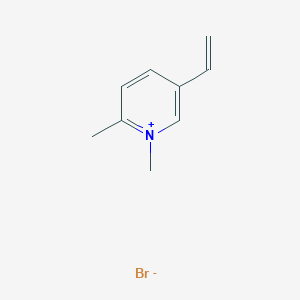
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
